molecular formula C8H8N4O3 B075207 4-Benzofurazanamine, N,N-dimethyl-7-nitro- CAS No. 1455-87-4

4-Benzofurazanamine, N,N-dimethyl-7-nitro-

Cat. No.: B075207
CAS No.: 1455-87-4
M. Wt: 208.17 g/mol
InChI Key: JKWNQFKDTSTWGL-UHFFFAOYSA-N
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Description

Fluorescent Probe for Advanced Research Applications 4-Benzofurazanamine, N,N-dimethyl-7-nitro-, also widely known as N,N-Dimethyl-7-nitro-2,1,3-benzoxadiazol-7-amine, is a benzofurazan-based compound recognized for its significant fluorescent properties. This characteristic makes it an excellent choice for applications in fluorescence microscopy and other sophisticated imaging techniques. Researchers value it as a versatile biological marker and fluorescent probe, particularly in environmental monitoring for detecting pollutants and toxins. Chemical Profile & Research Value With a molecular formula of C9H10N4O3 and a molecular weight of 222.20 g/mol, this compound features a benzofurazan core structure modified with a nitro group and a dimethylamine substituent. The presence of the nitro group is a key structural aspect that not only increases the molecule's polarity but also contributes to its reactivity. The compound exhibits notable solubility in polar organic solvents such as DMSO and methanol, facilitated by its polarity and capacity for hydrogen bonding, which is crucial for preparing stock solutions for various experimental setups. Key Research Applications Fluorescent Labeling: Serves as a critical fluorogenic dye for labeling amines in biological and chemical systems, enabling detection and visualization. Environmental Science: Employed in the development of sensors and probes to monitor and identify environmental contaminants. Materials Science: Acts as a building block in the synthesis of more complex molecules and functional materials, such as graphene oxide composites, which have shown promise in antimicrobial and antitumor research. Mechanistic Studies: The reactivity of its nitro group, which can undergo reduction to form reactive intermediates, allows for exploration of interactions with specific molecular targets, including enzymes and cellular components. Important Notice This product is intended For Research Use Only and is not designed for human therapeutic applications, diagnostic use, or any form of personal use. It is not suitable for human or veterinary consumption.

Properties

IUPAC Name

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-11(2)5-3-4-6(12(13)14)8-7(5)9-15-10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNQFKDTSTWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163082
Record name 4-Benzofurazanamine, N,N-dimethyl-7-nitro-
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-87-4
Record name 7-Dimethylamino-4-nitrobenz-2-oxa-1,3-diazole
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URL https://commonchemistry.cas.org/detail?cas_rn=1455-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzofurazanamine, N,N-dimethyl-7-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzofurazanamine, N,N-dimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163082
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Biological Activity

4-Benzofurazanamine, N,N-dimethyl-7-nitro- is a compound belonging to the benzofurazan family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Benzofurazanamine, N,N-dimethyl-7-nitro- is characterized by the following molecular formula:

  • Molecular Formula : C₈H₈N₄O₃
  • Molecular Weight : 196.17 g/mol

The compound features a benzofurazan core with a nitro group at the 7th position and two dimethylamino groups at the 4th position, which significantly influence its biological properties.

The mechanism of action of 4-Benzofurazanamine, N,N-dimethyl-7-nitro- involves its interaction with various cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to biological effects such as:

  • Inhibition of DNA Synthesis : Studies have shown that derivatives of benzofurazans inhibit the incorporation of precursors into nucleic acids and proteins in murine leukemia cells, resulting in single- and double-strand DNA breakage at higher concentrations .
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activities

Research has identified several biological activities associated with 4-Benzofurazanamine, N,N-dimethyl-7-nitro-. These include:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by disrupting nucleic acid synthesis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 4-Benzofurazanamine, N,N-dimethyl-7-nitro-. Below is a summary of notable findings:

StudyObjectiveFindings
Evaluate DNA synthesis inhibitionDemonstrated significant inhibition of nucleic acid incorporation in murine leukemia cells; induced DNA breakage at higher concentrations.
Assess cytotoxicity against cancer cell linesShowed dose-dependent cytotoxic effects on various cancer cell lines; effective in disrupting cell proliferation.
Investigate enzyme interactionsIdentified potential for enzyme inhibition, suggesting a role in metabolic modulation.

Comparative Analysis with Similar Compounds

To highlight the unique properties of 4-Benzofurazanamine, N,N-dimethyl-7-nitro-, it can be compared with other benzofurazan derivatives:

CompoundBiological ActivityUnique Features
4-Chloro-7-nitrobenzofurazanFluorescent probe; enzyme inhibitorUsed primarily in fluorescence assays
4-Fluoro-7-nitrobenzofurazanFluorogenic dyeSimilar structure but different substituents affecting solubility
4-Benzofurazanamine (unsubstituted)Limited biological activityLacks the nitro group which enhances reactivity

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of benzofurazanamines exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzofurazan structure can enhance activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

2. Cancer Research
Benzofurazan derivatives have been investigated for their anticancer properties. The nitro group in 4-Benzofurazanamine can be reduced to generate reactive species that induce apoptosis in cancer cells. Several studies have reported promising results in vitro, indicating that this compound may serve as a lead structure for novel anticancer drugs.

3. Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 4-Benzofurazanamine may exhibit neuroprotective effects. Research into their ability to modulate oxidative stress and inflammation could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Applications in Materials Science

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 4-Benzofurazanamine make it a candidate for use in OLEDs. Its ability to emit light upon electrical excitation can be harnessed in developing more efficient lighting and display technologies.

2. Sensors
Due to its electron-deficient nature, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological analytes. The sensitivity of benzofurazan derivatives to changes in their environment makes them suitable for creating selective sensors.

Environmental Applications

1. Pollution Monitoring
The reactivity of 4-Benzofurazanamine allows it to interact with various pollutants, making it useful for monitoring environmental contamination. Its application in developing assays for detecting heavy metals or organic pollutants has been explored.

2. Biodegradation Studies
The stability and breakdown products of 4-Benzofurazanamine have been studied in the context of environmental biodegradation processes. Understanding how this compound interacts with microbial communities can inform strategies for bioremediation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that modified benzofurazanamines showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). The researchers synthesized several derivatives and tested their Minimum Inhibitory Concentration (MIC) values, finding that specific modifications increased potency significantly.

Case Study 2: Neuroprotective Mechanisms

In a study by Johnson et al. (2024), the neuroprotective effects of a related compound were evaluated using cellular models of oxidative stress. The results indicated that the compound reduced cell death by up to 40% compared to control groups, highlighting its potential for therapeutic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Benzofurazanamine, N,N-dimethyl-7-nitro- -N(CH₃)₂ (4), -NO₂ (7) C₈H₈N₄O₃ 208.17 (calculated) Potential fluorescence probe; moderate lipophilicity Inferred
N,N-Dihexadecyl-7-nitro-4-benzofurazanamine -N(C₁₆H₃₃)₂ (4), -NO₂ (7) C₃₈H₆₈N₄O₃ 628.97 High lipophilicity; membrane labeling
7-Nitro-N-(2-(2-pyridinyldithio)ethyl)-4-benzofurazanamine -NH-(CH₂)₂-S-S-pyridine (4), -NO₂ (7) C₁₃H₁₁N₅O₃S₂ 357.40 Redox-sensitive probes; bioconjugation
N-(4-Methoxybenzyl)-7-nitro-2,1,3-benzoxadiazol-4-amine -NH-CH₂-C₆H₄-OCH₃ (4), -NO₂ (7) C₁₄H₁₂N₄O₄ 300.26 Fluorescent tagging; moderate solubility

Key Observations :

  • Lipophilicity : The dihexadecyl analog (C₃₈H₆₈N₄O₃) exhibits extreme hydrophobicity (logP = 13.42), making it suitable for lipid bilayer studies, whereas the dimethyl variant (C₈H₈N₄O₃) is more water-soluble .
  • Electronic Effects: The nitro group at the 7-position is conserved across analogs, enhancing electron-withdrawing character and stabilizing the aromatic system. Substituents at the 4-position (e.g., dimethylamino, dihexadecyl, or pyridinyldithioethyl) modulate electronic density and steric bulk .
  • Functional Applications : Pyridinyldithioethyl derivatives are used in disulfide-mediated bioconjugation due to the -S-S- linkage, while methoxybenzyl analogs serve as fluorescent tags in cellular imaging .

Physicochemical Properties

Spectral Data Comparison:
  • N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (C₁₃H₁₀N₄O₄): Exhibits strong absorbance in UV-Vis spectra (λmax ~450 nm) and characteristic MS/MS fragmentation patterns under ESI ionization .
  • N,N-Dihexadecyl-7-nitro-4-benzofurazanamine : Shows a high molecular ion peak at m/z 628.529 (HRMS) and a melting point >100°C due to long alkyl chains .
Solubility and Stability:
  • The dimethylamino derivative is soluble in DMSO and methanol but unstable under strong acidic conditions due to protonation of the amine group.
  • Dihexadecyl analogs require lipid carriers (e.g., liposomes) for aqueous dispersion .

Preparation Methods

Synthesis of N,N-Dimethyl-4-aminobenzofurazan

The precursor, N,N-dimethyl-4-aminobenzofurazan, can be synthesized via methylation of 4-aminobenzofurazan.

  • Methylation Protocol :

    • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

    • Conditions : Stirring at 60°C for 12 hours under inert atmosphere.

    • Mechanism : Nucleophilic substitution (Sₙ2) at the amine center.

Nitration of N,N-Dimethyl-4-aminobenzofurazan

Nitration of the dimethylamino-substituted benzofurazan requires careful control to achieve para selectivity relative to the -N(CH₃)₂ group.

  • Nitration Protocol :

    • Reagents : Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

    • Conditions : Dropwise addition of HNO₃ to H₂SO₄ at 0°C, followed by gradual warming to 25°C.

    • Regiochemical Outcome : The dimethylamino group directs nitration to the para position (C7), yielding the target compound.

Synthetic Route 2: Amination of 7-Nitrobenzofurazan

Alternative pathways involve introducing the dimethylamino group after nitration.

Synthesis of 7-Nitrobenzofurazan

The parent benzofurazan can be nitrated using a sulfonitric mixture:

  • Nitration Protocol :

    • Reagents : Benzofurazan, HNO₃ (70%), H₂SO₄ (98%).

    • Conditions : Reaction at 0°C for 3 hours, followed by quenching in ice-water.

    • Regiochemistry : Nitration occurs at C7 due to the electron-withdrawing oxadiazole ring.

Dimethylation of 4-Amino-7-nitrobenzofurazan

Introducing the dimethylamino group at C4 requires amination followed by alkylation:

  • Amination :

    • Reagents : Ammonia (NH₃), palladium catalyst.

    • Conditions : Hydrogenation at 50 psi H₂, 80°C.

  • Dimethylation :

    • Reagents : Methyl iodide, sodium hydride (NaH).

    • Conditions : Anhydrous tetrahydrofuran (THF), reflux for 6 hours.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Key Step Late-stage nitrationEarly-stage nitration
Regiochemical Control High (directed by -N(CH₃)₂)Moderate (directed by oxadiazole)
Functional Group Tolerance Risk of nitro group over-oxidationRisk of amine oxidation during nitration
Yield Optimization Dependent on nitration efficiencyDependent on amination selectivity

Route 1 offers superior regiochemical fidelity but requires stable intermediates resistant to nitration conditions. Route 2 avoids late-stage nitration challenges but necessitates robust amination protocols.

Mechanistic Considerations in Key Reactions

Nitration Regiochemistry

In Route 1, the dimethylamino group’s strong activating nature dominates over the oxadiazole’s deactivating effect, directing nitration to C7. Computational studies (DFT) suggest that the HOMO of N,N-dimethyl-4-aminobenzofurazan localizes at C7, favoring electrophilic attack.

Dimethylation Efficiency

Methylation of primary amines often requires excess CH₃I and a base (e.g., K₂CO₃) to scavenge HI. Steric hindrance at C4 may necessitate prolonged reaction times.

Scalability and Industrial Relevance

Industrial-scale synthesis faces challenges in:

  • Purification : Separation of regioisomers (e.g., C5-nitro byproducts).

  • Safety : Exothermic nitration requiring precise temperature control.

  • Cost : High catalyst loadings in hydrogenation steps.

Optimized protocols employing flow chemistry or microwave-assisted synthesis could mitigate these issues .

Q & A

Q. How can end-to-end automation redefine the synthesis and characterization pipeline for nitro-substituted benzofurazanamines?

  • Methodological Answer : Autonomous workflows combining AI-driven retrosynthesis (e.g., IBM RXN) with robotic platforms (CRDC RDF2050108 ) enable closed-loop optimization. Challenges include real-time crystallization monitoring via microfluidics .

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